

An In-depth Technical Guide on the Spectral Data of 2-Iodophenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenyl acetate**

Cat. No.: **B1329851**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Iodophenyl acetate** (CAS No. 32865-61-5), a key chemical intermediate. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

Spectral Data Summary

The following tables summarize the key spectral data for **2-Iodophenyl acetate**.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₇ IO ₂
Molecular Weight	262.04 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragment (m/z)	220, 178, 150, 127, 76, 43

Note: The mass spectrometry data is based on the experimental spectrum of (2-iodanylphenyl) ethanoate, a synonym for **2-Iodophenyl acetate**.

Table 2: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	Ar-H (ortho to I)
~7.45	t	1H	Ar-H (para to I)
~7.15 - 7.25	m	2H	Ar-H
~2.30	s	3H	-OCOCH ₃

Note: The ^1H NMR data is predicted based on spectral data of similar aromatic acetates and iodo-substituted benzene derivatives in CDCl_3 . Actual experimental values may vary.

Table 3: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~169.0	C=O
~150.0	C-O
~139.0	Ar-C (para to I)
~129.5	Ar-C
~128.0	Ar-C
~123.0	Ar-C
~95.0	C-I
~21.0	-CH ₃

Note: The ^{13}C NMR data is predicted based on spectral data of analogous compounds in CDCl_3 . The chemical shift of the carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect. Actual experimental values may vary.

Table 4: Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Weak	C-H stretch (aliphatic)
~1765	Strong	C=O stretch (ester)
~1600 - 1450	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~750	Strong	C-H out-of-plane bend

Note: The IR data is predicted based on characteristic absorption frequencies for aromatic esters and iodo-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Iodophenyl acetate** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- ¹H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard single-pulse sequence with proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
- The resulting spectrum is phase-corrected.
- The baseline is corrected to ensure accurate integration.
- Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **2-Iodophenyl acetate** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Accessory: A single-reflection diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Data Processing:

- The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.
- The single-beam sample spectrum is ratioed against the single-beam background spectrum to generate the absorbance spectrum.
- Baseline correction and atmospheric water and CO_2 subtraction may be applied if necessary.

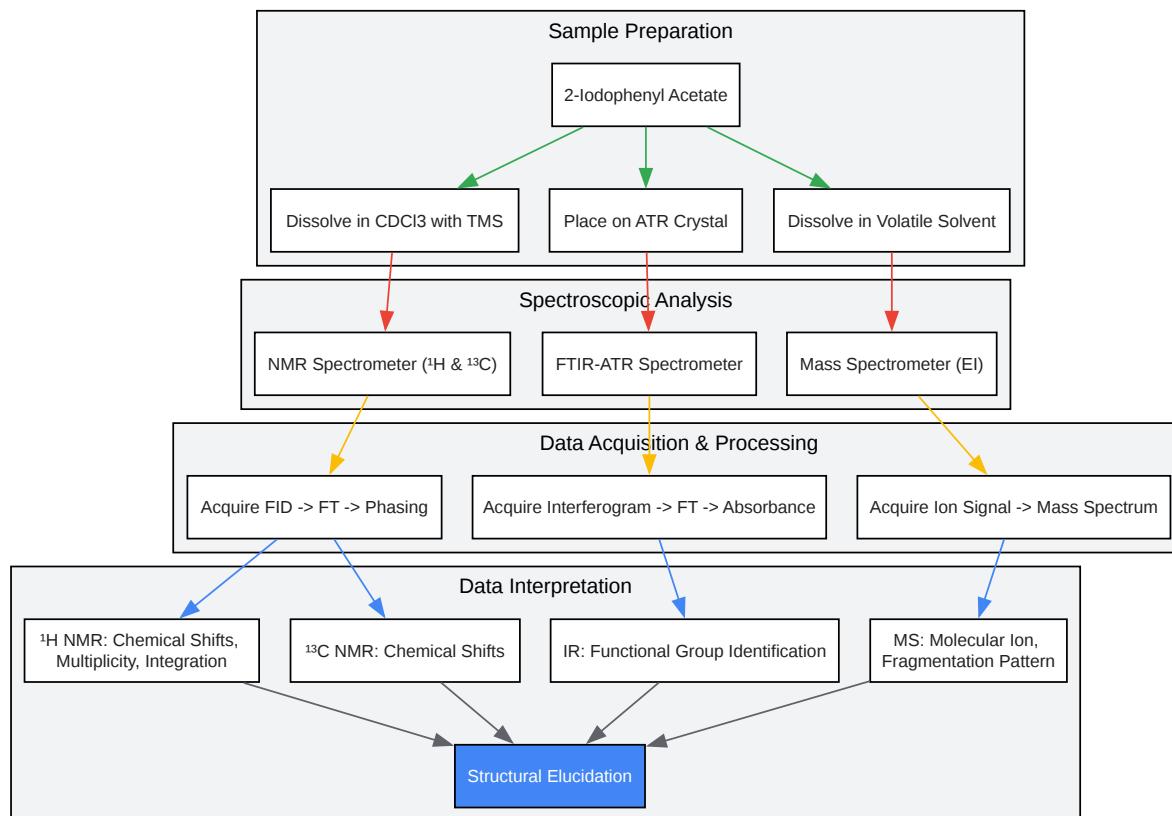
Mass Spectrometry (MS)

Sample Preparation and Introduction:

- A dilute solution of **2-Iodophenyl acetate** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).


- Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used with helium as the carrier gas.

Data Processing:

- The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.
- The mass-to-charge ratios (m/z) and relative abundances of the ions are determined.
- The fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **2-Iodophenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **2-Iodophenyl acetate**.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of 2-Iodophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329851#2-iodophenyl-acetate-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1329851#2-iodophenyl-acetate-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com